methyl (3R)-3,4-dihydroxybutanoate
Overview
Description
Methyl (3R)-3,4-dihydroxybutanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of two hydroxyl groups and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3R)-3,4-dihydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3,4-dihydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3,4-dihydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield diketones or carboxylic acids.
Reduction: Reduction of the ester group results in the formation of (3R)-3,4-dihydroxybutanol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3R)-3,4-dihydroxybutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral intermediate in the preparation of complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl (3R)-3,4-dihydroxybutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active (3R)-3,4-dihydroxybutanoic acid, which can participate in various biochemical processes.
Comparison with Similar Compounds
Methyl (3R)-3,4-dihydroxybutanoate can be compared with other similar compounds such as:
Methyl (3S)-3,4-dihydroxybutanoate: The stereoisomer with the opposite configuration at the 3-position.
Ethyl (3R)-3,4-dihydroxybutanoate: The ethyl ester analog.
Methyl (3R)-3-hydroxybutanoate: A compound with only one hydroxyl group.
The uniqueness of this compound lies in its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl (3R)-3,4-dihydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKWOJWPEXHLOQ-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432155 | |
Record name | (R)-3,4-Dihydroxy-butyric acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88246-12-2 | |
Record name | (R)-3,4-Dihydroxy-butyric acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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